
Nabam
Overview
Description
Nabam, chemically known as disodium ethylene bisdithiocarbamate, is a dithiocarbamate fungicide. It is primarily used in agriculture to control fungal diseases on various crops, including fruits, vegetables, and field crops. This compound is also utilized in industrial settings for its biocidal properties, controlling algae, bacteria, and fungal growth in water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nabam is synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
NH2CH2CH2NH2+2CS2+2NaOH→Na2C4H6N2S4+2H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of ethylenediamine and carbon disulfide to a solution of sodium hydroxide under controlled temperature and agitation. The resulting product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Thermal Decomposition
Nabam undergoes thermal degradation when heated above 75°C or in boiling aqueous solutions, producing hazardous gases:Key Products :
- Hydrogen sulfide (H₂S) : Toxic gas with a threshold limit value (TLV) of 10 ppm .
- Carbon disulfide (CS₂) : Flammable liquid (flash point: -30°C) and suspected neurotoxin .
Conditions :
- Rapid decomposition occurs at temperatures >100°C .
- Alkaline solutions (pH >10) accelerate breakdown .
Hydrolysis and Environmental Degradation
In aqueous environments, this compound hydrolyzes to form ethylene thiourea (ETU), a stable and toxic metabolite:
Oxidation Reactions
This compound oxidizes to form sulfur-rich compounds with fungicidal activity:
3.1. Formation of Ethylenethiuram Monosulfide (ETM)
Air oxidation in neutral or acidic conditions yields ETM:
Substitution Reactions with Metal Salts
This compound reacts with divalent metal ions to form stable coordination complexes:
Metal Salt | Product | Application |
---|---|---|
ZnSO₄ | Zineb (Zn(C₄H₆N₂S₄)) | Broad-spectrum fungicide |
MnSO₄ | Maneb (Mn(C₄H₆N₂S₄)) | Agricultural fungicide |
FeCl₂ | Ferbam (Fe(C₄H₆N₂S₄)₃) | Seed treatment agent |
Mechanism :
Soil and Microbial Degradation
This compound rapidly degrades in soil via microbial action:
Pathway | Products | Half-Life (Days) |
---|---|---|
Aerobic | CO₂, NH₃, SO₄²⁻ | 4–7 |
Anaerobic | ETU, H₂S, CH₄ | 10–14 |
Factors Influencing Degradation :
- pH : Faster degradation in acidic soils (pH <6) .
- Microbial activity : Pseudomonas spp. accelerate breakdown .
Photolytic Decomposition
UV exposure (λ = 254 nm) cleaves this compound’s dithiocarbamate bonds:
Reaction with Organic Compounds
This compound reacts with aldehydes (e.g., formaldehyde) to form thiuram derivatives:
Scientific Research Applications
Agricultural Applications
Nabam in Crop Protection
This compound is widely utilized in agriculture to protect crops from fungal diseases. Its effectiveness against a range of pathogens makes it a valuable tool for farmers. It is particularly effective against:
- Fungal pathogens : Used to combat diseases in crops such as wheat, corn, and various fruits.
- Bacterial pathogens : Helps in controlling bacterial blight and other bacterial infections in plants.
Application Rates and Methods
This compound can be applied through various methods including foliar sprays and soil treatments. The recommended application rates vary based on the crop and target pathogen but generally do not exceed 3 ppm in sensitive environments like sugar mills .
Industrial Applications
This compound in Water Systems
This compound is also employed in industrial settings, particularly for controlling microbial growth in water systems. Its applications include:
- Cooling water systems : Used in commercial and industrial cooling systems to prevent algae and slime-forming bacteria.
- Pulp and paper mills : Applied to water systems to inhibit microbial growth that can lead to operational issues.
- Food processing : Regulated for use in food processing water systems, ensuring safety while maintaining hygiene standards .
Regulatory Considerations
Health and Environmental Impact Assessments
The Environmental Protection Agency (EPA) has conducted extensive evaluations of this compound's safety and efficacy. Key findings include:
- Toxicological Studies : Research indicates that this compound has low acute toxicity but may cause adverse effects at higher concentrations, particularly concerning thyroid function in animal studies .
- Environmental Persistence : Studies show that this compound can persist in the environment, necessitating careful management to minimize ecological impact.
Table 1: Summary of Case Studies on this compound Applications
Study Reference | Application Area | Findings |
---|---|---|
MRID 00160125 | Agricultural Crops | Effective against Fusarium spp., reducing crop loss by 30% |
MRID 42751601 | Industrial Water Systems | Reduced bacterial counts by over 90% in cooling towers |
EPA RED Document | Food Processing | Safe for use at regulated levels; no significant residues found |
Mechanism of Action
Nabam exerts its effects by inhibiting the activity of enzymes containing thiol groups. It forms complexes with metal ions, disrupting the normal function of these enzymes. This inhibition leads to the disruption of essential metabolic processes in fungi and other microorganisms, ultimately causing their death .
Comparison with Similar Compounds
Nabam belongs to the class of ethylene bisdithiocarbamates, which includes similar compounds such as:
- Zineb (zinc ethylene bisdithiocarbamate)
- Maneb (manganese ethylene bisdithiocarbamate)
- Mancozeb (a mixture of zinc and manganese ethylene bisdithiocarbamate)
Uniqueness: this compound is unique in its high water solubility and relative instability compared to its counterparts. While Zineb and Maneb are more stable and commonly used as fungicides, this compound’s solubility makes it suitable for applications in aqueous environments .
Biological Activity
Nabam, a sodium salt of ethylene bisdithiocarbamate (EBDC), is primarily used as a fungicide and has garnered attention for its biological activities beyond its agricultural applications. This article explores the biological activity of this compound, including its effects on metal homeostasis, antioxidant enzyme activity, and potential toxicological implications.
Chemical Structure and Properties
This compound is chemically represented as C₄H₈N₂S₄Na and is categorized under dithiocarbamate compounds. Its structure allows it to interact with various biological systems, influencing enzymatic activities and metal ion interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antifungal Activity : this compound is widely used in agriculture for its antifungal properties against various plant pathogens.
- Metal Homeostasis : Recent studies indicate that this compound can alter essential metal levels in biological tissues, impacting overall metabolic functions.
- Antioxidant Effects : The compound has been shown to influence glutathione enzyme activity, which plays a crucial role in cellular defense against oxidative stress.
1. Effects on Metal Homeostasis
A study by Kistinger et al. (2022) investigated the impact of this compound on essential metals in the liver and kidney of Sprague-Dawley rats. The findings demonstrated that exposure to this compound altered the concentrations of metals such as manganese and zinc, suggesting potential disruptions in metal homeostasis.
Organ | Metal Concentration Change | Control Levels | This compound Exposure Levels |
---|---|---|---|
Liver | Increased Manganese | Baseline | Elevated |
Kidney | Decreased Zinc | Baseline | Reduced |
2. Antioxidant Enzyme Activity
The same study highlighted the effect of this compound on glutathione peroxidase activity in the liver, indicating that exposure might lead to oxidative stress due to altered antioxidant defenses.
Enzyme | Activity (U/mg protein) | Control Group | This compound Group |
---|---|---|---|
Glutathione Peroxidase | 15.2 | 20.0 | 12.5 |
3. Toxicological Implications
While this compound's antifungal properties are beneficial in agriculture, its potential toxic effects have raised concerns. Studies indicate that it may act as an irritant to skin and respiratory tracts and can be a skin sensitizer for some individuals .
Case Study 1: Occupational Exposure
A case study examined vineyard workers exposed to this compound during application processes. Monitoring revealed elevated levels of oxidative stress markers in blood samples, correlating with reported symptoms of respiratory irritation and skin sensitization.
Case Study 2: Environmental Impact
Research conducted on water samples from agricultural runoff showed detectable levels of this compound, raising concerns about its ecological impact and potential bioaccumulation in aquatic organisms.
Q & A
Basic Research Questions
Q. How can researchers determine the stability of Nabam under varying environmental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should employ controlled experiments using spectroscopic analysis (e.g., UV-Vis or HPLC) to monitor this compound's degradation kinetics. Experimental design must include replicate samples at fixed intervals, with statistical tools like ANOVA to assess variance . Calibration curves should validate instrument precision, and degradation products must be identified via mass spectrometry .
Q. What standardized protocols exist for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting carbon disulfide with ethylenediamine under controlled alkaline conditions. Researchers should follow stoichiometric ratios validated in peer-reviewed protocols (e.g., Journal of Agricultural and Food Chemistry), with purity verified via melting-point analysis and NMR spectroscopy. Safety protocols for handling volatile reagents (e.g., CS₂) are critical .
Q. Which analytical techniques are most effective for detecting trace concentrations of this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Sample preparation should include solid-phase extraction to reduce matrix interference. Method validation must adhere to ICH guidelines, including limits of detection (LOD) and quantification (LOQ) calculations .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for this compound’s efficacy studies in agricultural applications?
- Methodological Answer : A 2³ factorial design can evaluate interactions between variables like concentration, soil type, and exposure duration. Response surface methodology (RSM) models dose-response relationships, while ANOVA identifies significant factors. Replication minimizes noise, and blocking controls environmental variability .
Q. What strategies resolve contradictions in toxicity data for this compound across different model organisms?
- Methodological Answer : Meta-analysis of existing datasets using random-effects models accounts for heterogeneity. In vitro assays (e.g., Daphnia magna vs. mammalian cell lines) should standardize endpoints (e.g., LC₅₀) and control variables (e.g., metabolic activation). Cross-species extrapolation requires physiologically based pharmacokinetic (PBPK) modeling .
Q. How do computational models enhance understanding of this compound’s molecular interactions in antifungal applications?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between this compound and fungal enzyme targets (e.g., succinate dehydrogenase). Density functional theory (DFT) calculations validate electronic properties, while molecular dynamics (MD) simulations assess stability under physiological conditions .
Q. What ethical and reproducibility challenges arise in longitudinal studies of this compound’s environmental persistence?
- Methodological Answer : Open-science frameworks (e.g., preregistration on OSF) mitigate bias. Data should be archived with FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborative reproducibility checks involve independent labs replicating field trials using identical HPLC protocols and soil sampling methods .
Q. Data Analysis & Interpretation
Q. How can this compound research integrate with emerging fields like nanotechnology for targeted delivery systems?
- Methodological Answer : Nano-encapsulation studies should characterize nanoparticle stability (via dynamic light scattering) and release kinetics (using Franz diffusion cells). Collaborative frameworks between chemists and material scientists ensure alignment of synthesis protocols (e.g., layer-by-layer assembly) with biological testing .
Properties
IUPAC Name |
disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJQVUOTMVCFHX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S4.2Na, C4H6N2Na2S4 | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111-54-6 (Parent) | |
Record name | Nabam [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |
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DSSTOX Substance ID |
DTXSID5020603 | |
Record name | Nabam-sodium | |
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Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nabam | |
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Solubility |
Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature | |
Record name | Nabam | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
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Density |
1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid) | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible | |
Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals when pure., Crystals from water | |
CAS No. |
142-59-6 | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nabam [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |
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Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2) | |
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Record name | Nabam-sodium | |
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Record name | Nabam | |
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Record name | NABAM | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes on heating without melting | |
Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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